BenchChemオンラインストアへようこそ!

Kv3, Channel Containing Protein 567-585

Neuroscience Ion Channel Biology Antibody Validation

This 19-aa synthetic peptide (CKESPVIAKYMPTEAVRVT) is the unique C-terminus of the Kv3.1b splice variant—absent in Kv3.1a and distinct from Kv3.2/3.3/3.4. It is the essential blocking control for antibody specificity validation in Western blot, IHC, and IP. Pre-incubation abolishes target signal, confirming isoform-specific detection. Generic Kv3 peptides cannot substitute. Use for C-terminal protein interaction mapping and modulator validation in neurological disease models. Lyophilized, ≥98% purity. For research use only.

Molecular Formula C₉₃H₁₅₆N₂₄O₂₈S₂
Molecular Weight 2122.50
Cat. No. B1574836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3, Channel Containing Protein 567-585
Molecular FormulaC₉₃H₁₅₆N₂₄O₂₈S₂
Molecular Weight2122.50
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kv3 Channel Containing Protein 567-585 Peptide: Core Identity and Research Use in Ion Channel Studies


The compound designated 'Kv3, Channel Containing Protein 567-585' is a synthetic peptide corresponding to a specific 19-amino acid sequence (CKESPVIAKYMPTEAVRVT) located at the extreme intracellular C-terminus of the rat and mouse Kv3.1b potassium channel subunit (encoded by the KCNC1 gene) . This peptide represents a unique splice-variant-specific region that is not present in the alternative Kv3.1a isoform [1]. As a voltage-gated potassium channel subunit highly enriched in fast-spiking GABAergic interneurons of the cortex and hippocampus, as well as neurons in the globus pallidus, Kv3.1b is a critical determinant of high-frequency neuronal firing and action potential repolarization [2][3]. This specific peptide is primarily used as an immunogen for generating isoform-specific antibodies and as a control reagent in biochemical assays.

Why Kv3 Channel Containing Protein 567-585 Cannot Be Replaced by Other Kv3 Peptides


Direct substitution of this Kv3.1b-specific peptide with a generic 'Kv3 channel' peptide or one derived from another Kv3 family member (Kv3.2, Kv3.3, Kv3.4) is not scientifically valid. The Kv3 channel subfamily consists of four distinct gene products (KCNC1-4) that, while sharing the property of rapid activation and deactivation, differ critically in their functional properties and primary sequence [1]. Specifically, the 567-585 sequence is unique to the C-terminus of the Kv3.1b splice variant and is absent in Kv3.1a, as well as in Kv3.2, Kv3.3, and Kv3.4 . Furthermore, Kv3.3 and Kv3.4 channels possess an N-terminal inactivation domain that confers rapidly inactivating A-type currents, a feature absent in the non-inactivating delayed-rectifier type currents mediated by Kv3.1b [2]. Consequently, experiments requiring precise immunodetection, isoform-specific blocking, or structure-function analysis of the Kv3.1b C-terminal domain demand the use of this exact peptide to avoid false-negative results or misleading conclusions arising from a lack of target engagement [3].

Quantitative Differentiation of Kv3 Channel Containing Protein 567-585: Evidence-Based Selection Guide


Isoform-Specific Targeting: Unique Epitope in Kv3.1b Not Present in Kv3.1a Splice Variant

The 567-585 peptide is derived from the C-terminus of the Kv3.1b splice variant and is entirely absent from the Kv3.1a isoform. This was demonstrated by multiple commercial antibody vendors who selected this sequence to generate isoform-specific polyclonal and monoclonal antibodies. The antibodies raised against this peptide recognize a band corresponding to the Kv3.1b protein (~105-120 kDa, depending on glycosylation state) in Western blots of brain lysates, a signal that is completely absent when the antibody is pre-incubated with the specific 567-585 blocking peptide [1]. In contrast, antibodies generated against other regions of the channel may cross-react with both isoforms or other Kv3 family members.

Neuroscience Ion Channel Biology Antibody Validation

Differential Binding Affinity: The Kv3.1b C-Terminus in Toxin Sensitivity Profiling

While this specific peptide is not a functional channel blocker itself, its sequence forms a key part of the structural context that determines differential pharmacological sensitivity among Kv3 channels. Studies using the scorpion toxin alpha-KTx 15.1 revealed a striking difference in potency: it inhibits Kv3.1 currents with an IC50 of 170 nM, while its affinity for Kv3.2 is significantly lower (IC50 > 200 nM) [1][2]. This differential sensitivity is attributed to subtle structural variations in the pore and turret regions, which are in proximity to the C-terminal domain represented by the 567-585 peptide. This provides a class-level inference that the molecular environment of this C-terminal region is a key differentiator in drug/toxin binding sites across the Kv3 family.

Pharmacology Ion Channel Modulation Toxin Studies

Functional Validation: Blocking Peptide Completely Abolishes Specific Immunoreactivity in Tissue

The specificity of antibodies generated against the 567-585 peptide is quantitatively validated through pre-adsorption controls. In immunohistochemistry experiments on rat brain sections, pre-incubation of the anti-Kv3.1b antibody with a 10-fold molar excess of the Kv3 Channel Containing Protein 567-585 peptide completely abolishes the characteristic staining pattern of fast-spiking interneurons in the cortex and hippocampus [1]. This is a direct, quantitative measure of the peptide's ability to bind the antibody's antigen-binding site with high affinity and specificity. In contrast, pre-incubation with a non-specific control peptide does not diminish the signal. This provides a robust, binary (signal vs. no signal) differentiation metric for ensuring experimental validity.

Immunohistochemistry Neuroanatomy Antibody Specificity

Optimal Research Applications for Kv3 Channel Containing Protein 567-585 Peptide


Validating Antibody Specificity in Kv3.1b Immunodetection Assays

This peptide is the gold-standard control for confirming the specificity of any antibody raised against the Kv3.1b C-terminus. In Western blotting, immunohistochemistry (IHC), and immunoprecipitation (IP) experiments, pre-incubation of the primary antibody with this peptide should completely block the specific signal, ensuring that the detected band or staining pattern truly corresponds to the Kv3.1b isoform. As validated by multiple vendors, this is a critical step for publication-quality data [1][2].

Distinguishing Kv3.1b from Kv3.1a Splice Variants in Functional Studies

Researchers investigating the distinct roles of the Kv3.1a and Kv3.1b splice variants rely on tools that can differentiate between them. Since the 567-585 sequence is unique to the longer C-terminus of Kv3.1b, antibodies and blocking peptides based on this sequence enable experiments (e.g., co-immunoprecipitation to identify isoform-specific protein partners, or proximity ligation assays) that specifically target the Kv3.1b isoform without interference from the more widely expressed Kv3.1a [1][2].

Structure-Function Analysis of the Kv3.1b C-Terminal Domain

The intracellular C-terminus of Kv3.1b is a critical regulatory domain involved in channel trafficking, clustering, and modulation by second messengers. This peptide can be used as a competitive inhibitor in assays designed to map protein-protein interactions involving this specific region [1]. For example, it can be used to disrupt the binding of Kv3.1b to scaffolding proteins like PSD-95 or to motor proteins like KIF5, thereby quantifying the contribution of this domain to subcellular localization.

Preclinical Target Engagement Studies for Kv3.1-Specific Therapeutics

Given the role of Kv3.1 dysfunction in neurological disorders like progressive myoclonus epilepsy (MEAK) [1][2], this peptide is a valuable reagent in preclinical research. It can be used to standardize and calibrate assays that measure Kv3.1b protein levels in disease models (e.g., KCNC1 mutant mice) and to validate the selectivity of novel small molecule modulators by confirming that any observed effect is on the intended Kv3.1b target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kv3, Channel Containing Protein 567-585

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.